4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Overview
Description
4-(Thiophen-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 1,4-disubstituted imidazoles, which are structurally similar to this compound, function as inhibitors of enoyl acyl carrier protein reductase (fabi) . FabI is an essential enzyme in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial agents .
Mode of Action
Based on its structural similarity to 1,4-disubstituted imidazoles, it can be hypothesized that it may interact with its targets (like fabi) and inhibit their function . This inhibition could lead to disruption of essential biochemical processes in the target organisms, such as fatty acid synthesis.
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway, given its potential role as a FabI inhibitor . By inhibiting FabI, it could prevent the conversion of trans-2-enoyl-ACP to acyl-ACP, a critical step in the fatty acid synthesis pathway. This disruption could lead to downstream effects, such as impaired cell membrane synthesis and function in bacteria.
Result of Action
The result of the compound’s action would likely be the inhibition of fatty acid synthesis in bacteria, leading to impaired cell membrane function and potentially cell death . This could make the compound effective as an antibacterial agent.
Properties
IUPAC Name |
4-thiophen-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-11(16)8-3-7-10(13-5-12-7)9(14-8)6-1-2-17-4-6/h1-2,4-5,8-9,14H,3H2,(H,12,13)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINMDTPEPNPDGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CSC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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